STM2457 Potency: METTL3 Inhibition Achieved Only via the 2-Carboxylic Acid-Derived Carboxamide
STM2457—the carboxamide product formed exclusively from 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid—is a first-in-class METTL3 inhibitor with an IC₅₀ of 16.9 nM and a Kd of 1.4 nM (SPR) against the METTL3-METTL14 complex. It shows no inhibitory activity toward other RNA/DNA/protein methyltransferases or a panel of 486 kinases . The 2-position carboxylic acid is structurally mandatory for this activity; the 3-carboxylic acid regioisomer (CAS 34662-58-3) lacks any documented METTL3 inhibitory activity in the primary literature [1]. This represents a qualitative, binary differentiation: only the 2-carboxylic acid-derived amide yields the validated biological activity.
| Evidence Dimension | METTL3-METTL14 inhibitory activity of derived carboxamide (STM2457) |
|---|---|
| Target Compound Data | IC₅₀ = 16.9 nM; Kd = 1.4 nM (SPR); no inhibition of 486 kinases or other methyltransferases |
| Comparator Or Baseline | 3-carboxylic acid regioisomer-derived amide: no reported METTL3 inhibitory activity in primary literature |
| Quantified Difference | Qualitative (active vs. no reported activity) |
| Conditions | METTL3-METTL14 complex biochemical assay; SPR binding assay; selectivity panel of 486 kinases and other methyltransferases (Nature 2021) |
Why This Matters
For researchers synthesizing METTL3-targeting compounds, only the 2-carboxylic acid intermediate can produce STM2457 and its validated pharmacological profile; the 3-carboxylic acid isomer is not a viable substitute.
- [1] Yankova E, Blackaby W, Albertella M, et al. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia. Nature. 2021;593(7860):597-601. PMID: 33902106. View Source
